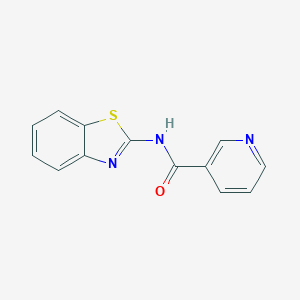
N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H9N3OS and its molecular weight is 255.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of a benzothiazole moiety attached to a pyridine ring through a carboxamide functional group. Its molecular formula is C13H10N2OS, with a molecular weight of approximately 246.29 g/mol. The structural features contribute to its diverse biological activities, including antibacterial and antifungal properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole and pyridine rings facilitate binding to specific enzymes and receptors, modulating their activity. For instance, similar compounds have been shown to interfere with bacterial cell wall synthesis and inhibit key enzymes necessary for bacterial survival.
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-Cancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-cancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 14.34 |
| HCT-116 | 6.90 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole or pyridine components can significantly influence biological potency. For example, substituents on the benzothiazole ring enhance antibacterial activity, while variations on the pyridine ring affect anti-cancer efficacy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited growth in clinical isolates of Staphylococcus aureus, suggesting its application in antibiotic development.
- Cytotoxicity in Cancer Models : In vitro assays showed promising results where certain derivatives exhibited higher cytotoxicity compared to standard anti-cancer drugs like doxorubicin, particularly against resistant cancer cell lines .
科学研究应用
Anticancer Properties
Numerous studies have investigated the anticancer potential of N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide. Research indicates that this compound may induce apoptosis in cancer cells through the activation of procaspase-3, leading to the conversion into active caspase-3, a critical executor of apoptosis.
In Vitro Studies
In vitro studies have shown promising results against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8j | 5.2 | U937 |
| 8k | 6.6 | U937 |
| Control | - | MCF-7 |
These results suggest that compounds like 8j and 8k effectively induce apoptosis selectively in cancerous cells while sparing normal cells .
Antimicrobial Activity
Compounds containing benzothiazole derivatives have demonstrated antimicrobial properties. This compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent. The compound's structure allows it to interact with specific biological targets related to bacterial resistance mechanisms.
Antiviral Evaluation
Recent studies have synthesized new derivatives based on benzothiazole and evaluated their antiviral activities against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). These derivatives exhibited varying degrees of antiviral activity, highlighting the potential for further development in antiviral therapies .
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the benzothiazole moiety can enhance anticancer activity and selectivity against cancer cell lines. For example, specific substitutions on the benzothiazole ring have been shown to improve efficacy in activating procaspase-3 compared to those lacking such modifications .
Case Studies
Recent case studies focusing on benzothiazole derivatives emphasize their potential as novel anticancer agents. For instance, a study identified several derivatives that effectively induced apoptosis through caspase activation mechanisms. These findings suggest that this compound and its derivatives may offer enhanced selectivity and lower toxicity profiles compared to traditional chemotherapeutics .
属性
CAS 编号 |
121189-78-4 |
|---|---|
分子式 |
C13H9N3OS |
分子量 |
255.30 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h1-8H,(H,15,16,17) |
InChI 键 |
UWUNYOLFEWOXPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















